molecular formula C16H22ClN3O4 B13939899 Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13939899
M. Wt: 355.81 g/mol
InChI Key: GRKSDWQIBHVRQH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative

Preparation Methods

The synthesis of tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods often optimize these reactions for scalability, ensuring that the compound can be produced efficiently on a larger scale .

Chemical Reactions Analysis

Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyridine derivative allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can influence neurotransmitter pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Tert-butyl 4-(3-chloro-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H22ClN3O4

Molecular Weight

355.81 g/mol

IUPAC Name

tert-butyl 4-(3-chloro-5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3

InChI Key

GRKSDWQIBHVRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Cl

Origin of Product

United States

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